molecular formula C13H19NO B4452888 2-(2,5-dimethylphenyl)-N-propylacetamide

2-(2,5-dimethylphenyl)-N-propylacetamide

Cat. No.: B4452888
M. Wt: 205.30 g/mol
InChI Key: FELCKTOSNOFHBE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-N-propylacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the acetamide backbone and an N-propyl substituent. The compound’s activity is likely influenced by the electronic and steric effects of its substituents, as well as its lipophilicity.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-7-14-13(15)9-12-8-10(2)5-6-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCKTOSNOFHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:
  • Substituent Position : The position of methyl groups on the phenyl ring significantly impacts PET inhibition. For example:

    • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM)
    • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM)
      Both compounds exhibit comparable activity, suggesting that para (2,5) and meta (3,5) substituent positions are similarly effective in this scaffold.
  • Electron Effects : Electron-withdrawing groups (e.g., fluorine in N-(2,5-difluorophenyl) analogs) enhance PET inhibition due to increased electrophilicity, whereas electron-donating methyl groups rely on optimal positioning for activity .

Comparative Table: PET-Inhibiting Analogs
Compound Name Phenyl Substituents N-Substituent IC50 (PET Inhibition) Core Structure
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethyl - ~10 µM Hydroxynaphthalene
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethyl - ~10 µM Hydroxynaphthalene
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-difluoro - ~10 µM Hydroxynaphthalene
2-(2,5-Dimethylphenyl)-N-propylacetamide 2,5-dimethyl Propyl Not reported Acetamide

Key Differences :

  • The acetamide backbone in this compound lacks the hydroxynaphthalene moiety present in ’s compounds, which may reduce PET inhibition efficacy due to weaker binding to photosystem II.
  • The N-propyl group introduces moderate lipophilicity, contrasting with the polar hydroxynaphthalene core in analogs from .

Comparison with Chloroacetamide Herbicides

Chloroacetamides like alachlor and pretilachlor () share structural similarities with this compound but differ in substituent patterns:

Key Features:
  • Alachlor : Contains a 2,6-diethylphenyl group and N-methoxymethyl substituent. The ethoxy group enhances solubility, while the chloro atom increases electrophilicity, improving herbicidal activity .
  • Pretilachlor : Features a 2,6-diethylphenyl group and N-propoxyethyl chain, balancing lipophilicity and water solubility for soil mobility.
Comparative Table: Chloroacetamide Derivatives
Compound Name Phenyl Substituents N-Substituent Key Functional Groups Use Case
Alachlor 2,6-diethyl Methoxymethyl Chloro, Methoxy Pre-emergent herbicide
Pretilachlor 2,6-diethyl Propoxyethyl Chloro, Propoxy Rice field herbicide
This compound 2,5-dimethyl Propyl Methyl, Acetamide Not reported

Key Differences :

  • The absence of a chloro group in this compound may limit its herbicidal potency compared to chloroacetamides.
  • The 2,5-dimethylphenyl group provides steric bulk but lacks the electron-withdrawing effects seen in chloro-substituted analogs.

Physicochemical Properties

  • Melting Point : Analogous compounds like 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid () exhibit a melting point of 115–118°C, suggesting that this compound may have similar thermal stability .
  • Lipophilicity : The N-propyl group likely increases logP compared to N-methoxymethyl (alachlor) or hydroxynaphthalene derivatives, impacting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethylphenyl)-N-propylacetamide
Reactant of Route 2
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2-(2,5-dimethylphenyl)-N-propylacetamide

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